

N-Me-N-bis(PEG2-propargyl): A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **N-Me-N-bis(PEG2-propargyl)**, a key bifunctional linker in the field of targeted protein degradation and bioconjugation.

Core Chemical Properties and IUPAC Nomenclature

N-Me-N-bis(PEG2-propargyl) is a polyethylene glycol (PEG)-based molecule functionalized with two terminal alkyne groups. This structure makes it an ideal linker for covalently connecting two different molecular entities through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". Its PEG spacer enhances solubility and provides flexibility, which is often crucial for its biological applications.

The systematic IUPAC name for this compound is N-Methyl-2-(2-(prop-2-yn-1-yloxy)ethoxy)-N-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-amine.

A summary of its key chemical properties is presented in Table 1.

Table 1: Chemical Properties of N-Me-N-bis(PEG2-propargyl)



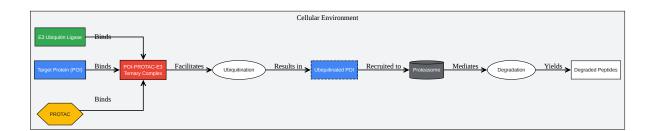
Property	Value	Source(s)
CAS Number	1835759-84-6	[1]
Molecular Formula	C15H25NO4	[1]
Molecular Weight	283.37 g/mol	[1]
Appearance	Not specified (typically a solid or oil)	N/A
Solubility	Soluble in water, DMSO, DCM, and DMF.	N/A
Purity	Typically >95%	N/A
Storage	Recommended storage at -20°C.	N/A

Role in PROTAC Technology and Targeted Protein Degradation

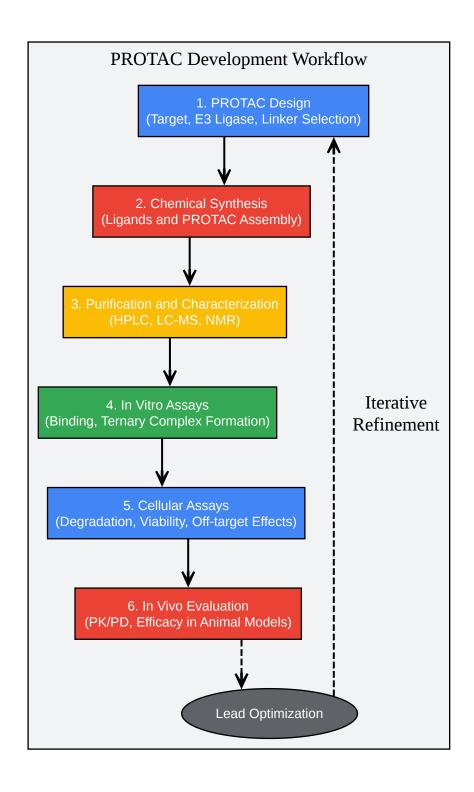
N-Me-N-bis(PEG2-propargyl) is extensively used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The general mechanism of PROTAC action is depicted in the signaling pathway diagram below.









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References

- 1. pharmaffiliates.com [pharmaffiliates.com]
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